molecular formula C5H6ClN3O2 B1372788 1-(2-chloroethyl)-4-nitro-1H-pyrazole CAS No. 1152524-12-3

1-(2-chloroethyl)-4-nitro-1H-pyrazole

Cat. No.: B1372788
CAS No.: 1152524-12-3
M. Wt: 175.57 g/mol
InChI Key: DZVUFQCSAHAJHL-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-4-nitro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of a chloroethyl group at the first position and a nitro group at the fourth position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)-4-nitro-1H-pyrazole can be synthesized through a multi-step process. One common method involves the nitration of 1-(2-chloroethyl)pyrazole. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as an amine or thiol.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group, which is already in a highly oxidized state.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Nucleophilic Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.

    Reduction: The primary product is 1-(2-aminoethyl)-4-nitro-1H-pyrazole.

    Oxidation: Potential products include further oxidized derivatives, although these reactions are less common.

Scientific Research Applications

1-(2-Chloroethyl)-4-nitro-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used as a building block in the synthesis of advanced materials, including polymers and coordination complexes.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and other biological processes.

    Industrial Applications: The compound may be used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-chloroethyl)-4-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of certain enzymes by binding to their active sites. The chloroethyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition. The nitro group can also participate in redox reactions, affecting the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

1-(2-Chloroethyl)-4-nitro-1H-pyrazole can be compared with other similar compounds, such as:

    1-(2-Chloroethyl)-3-nitro-1H-pyrazole: Similar structure but with the nitro group at the third position.

    1-(2-Chloroethyl)-4-nitro-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring.

    1-(2-Chloroethyl)-4-nitrobenzene: A benzene derivative with similar functional groups.

Uniqueness: this compound is unique due to the specific positioning of the chloroethyl and nitro groups on the pyrazole ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2-chloroethyl)-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2/c6-1-2-8-4-5(3-7-8)9(10)11/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVUFQCSAHAJHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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